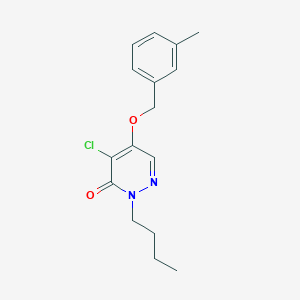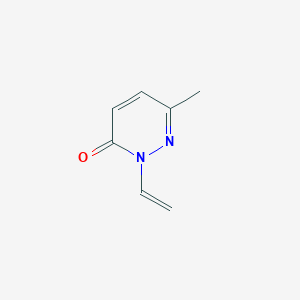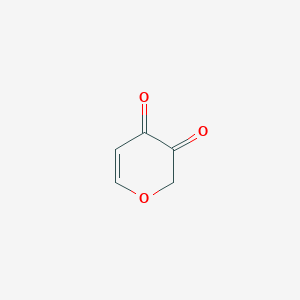
2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: Introduction of the butyl and chloro groups can be done through nucleophilic substitution reactions using appropriate alkyl halides and chlorinating agents.
Etherification: The final step involves the etherification of the pyridazinone core with 3-methylbenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the chloro group can yield the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydrosulfide (NaSH) under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons.
Substitution: Amines, thiols, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a bioactive compound in the study of enzyme inhibition or receptor binding.
Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.
Industry: Possible applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-butyl-4-chloro-5-phenoxypyridazin-3(2H)-one
- 2-butyl-4-chloro-5-(4-methylbenzyl)oxy)pyridazin-3(2H)-one
- 2-butyl-4-chloro-5-(2-methylbenzyl)oxy)pyridazin-3(2H)-one
Uniqueness
2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one is unique due to the specific substitution pattern on the pyridazinone core, which can influence its biological activity and chemical reactivity. The presence of the 3-methylbenzyl group may impart distinct steric and electronic properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
88094-24-0 |
|---|---|
Molekularformel |
C16H19ClN2O2 |
Molekulargewicht |
306.79 g/mol |
IUPAC-Name |
2-butyl-4-chloro-5-[(3-methylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-4-8-19-16(20)15(17)14(10-18-19)21-11-13-7-5-6-12(2)9-13/h5-7,9-10H,3-4,8,11H2,1-2H3 |
InChI-Schlüssel |
GGCPWQYBPQXNEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C(=C(C=N1)OCC2=CC=CC(=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)






![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)
![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)


![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)


